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Compound of Interest

Compound Name: 2-Bromo-4'-ethoxybenzophenone

CAS No.: 860594-34-9

Cat. No.: B1292341 Get Quote

Introduction & Scope
2-Bromo-4'-ethoxybenzophenone (CAS: 860594-34-9) is a critical diaryl ketone intermediate,

often utilized in the synthesis of pharmacophores such as SGLT2 inhibitors, fenofibrate

analogs, and functionalized heterocycles. Its structural duality—containing an electron-

withdrawing bromine in the ortho position of Ring A and an electron-donating ethoxy group in

the para position of Ring B—creates a unique electronic push-pull system that dictates its

reactivity and spectral signature.

This guide provides a rigorous characterization protocol. Unlike generic benzophenone

analysis, this workflow addresses the specific steric hindrance of the ortho-bromine and the

distinct NMR splitting patterns of the ethoxy tail, ensuring precise structural validation.

Critical Quality Attributes (CQAs)
Structural Integrity: Confirmation of the ortho-Br vs. para-OEt regiochemistry.

Isotopic Signature: Validation of the brominated moiety via Mass Spectrometry.

Purity Profile: Quantitative assessment of non-brominated precursors (e.g., 4-

ethoxybenzophenone) or over-brominated side products.

Characterization Workflow
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The following decision tree outlines the logical progression from crude isolation to certified

reference material.

Crude Isolation TLC Screening
(Rapid ID)

Recrystallization
(EtOH/H2O)

 If Impure

1H & 13C NMR
(Structural Proof)

LC-MS/GC-MS
(Isotope Pattern)

HPLC Purity
(>98% Target)

 Fail (<98%)
Batch Release

 Pass

Click to download full resolution via product page

Figure 1: Step-wise characterization logic ensuring material quality before batch release.

Protocol A: Structural Elucidation (NMR
Spectroscopy)
Nuclear Magnetic Resonance (NMR) is the primary method for distinguishing the 2-bromo

isomer from the 3- or 4-bromo isomers. The ortho-bromine induces a specific deshelding effect

and breaks the symmetry of Ring A.

Experimental Setup
Instrument: 400 MHz or higher (Bruker Avance or equivalent).

Solvent: Chloroform-d (

) is preferred over DMSO-

to prevent viscosity broadening and to clearly resolve the ethoxy triplet/quartet.

Concentration: 15 mg in 0.6 mL solvent.

Expected Signal Assignment
The molecule consists of two distinct aromatic systems and an aliphatic tail.
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Moiety Signal Type

Chemical Shift
(

, ppm)

Integration
Mechanistic
Explanation

Ethoxy
Triplet (

)
~1.40 - 1.45 3H

Terminal methyl

coupled to

methylene.

Ethoxy
Quartet (

)
~4.10 - 4.15 2H

Deshielded by

oxygen; coupled

to methyl.

Ring B (3', 5')
Doublet (

)
~6.90 - 6.95 2H

Ortho to ethoxy

group (electron-

rich, shielded).

Ring A (Protons) Multiplet ~7.30 - 7.50 3H

Meta/Para to

carbonyl/bromine

.

Ring A (3-H) Doublet/Multi ~7.60 - 7.65 1H

Ortho to

Bromine;

specifically

deshielded.

Ring B (2', 6')
Doublet (

)
~7.80 - 7.85 2H

Ortho to

Carbonyl

(deshielded).

Diagnostic Check:

Regiochemistry: If the Bromine were in the para position (4-bromo), Ring A would appear as

a symmetric AA'BB' doublet pair (similar to Ring B). The loss of symmetry in Ring A (4

distinct proton environments, though often overlapping) confirms the ortho-substitution [1].

Protocol B: Mass Spectrometry (Isotopic Validation)
The presence of Bromine provides a definitive mass spectral fingerprint due to the natural

abundance of
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and

isotopes (approx. 1:1 ratio).

Method Parameters (LC-MS)
Ionization: ESI (Positive Mode) or APCI.

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

Mobile Phase: ACN:Water (0.1% Formic Acid).

Interpretation Logic
Parent Ion: Look for the

cluster.

M+2 Peak: You must observe a "twin tower" pattern where the M peak and the M+2 peak are

of nearly equal intensity.

Calculated MW: ~305.17 g/mol .[1]

Observation: Peaks at 305 (

) and 307 (

).

Absence of M+2: If the M+2 peak is <5% of the parent peak, the bromine is missing (likely

debrominated to 4-ethoxybenzophenone).

Parent Ion [M+H]+
m/z 305 & 307 (1:1 Ratio)

Loss of Ethyl Group
[M - 28]

 - C2H4

Alpha Cleavage
(Benzoyl Cation)

 Cleavage at C=O
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Figure 2: Expected fragmentation pathway. The 1:1 isotopic ratio must persist in fragments

containing the Ring A moiety.

Protocol C: Purity Profiling (HPLC-UV)
Benzophenones are highly UV-active. A standard gradient method is sufficient for purity

profiling.

Chromatographic Conditions
Column: C18,

mm, 5

m particle size.

Wavelength (

): 254 nm (aromatic primary) and 285 nm (carbonyl

).

Flow Rate: 1.0 mL/min.

Gradient:

0-2 min: 50% B

2-15 min: 50%

90% B

15-20 min: 90% B

(Solvent A: Water + 0.1% TFA; Solvent B: Acetonitrile)

Acceptance Criteria:
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Main Peak Purity:

(Area %).

Retention Time (RT): The 2-bromo isomer generally elutes earlier than the 4-bromo isomer

due to the "ortho-effect" twisting the ring out of planarity, slightly reducing interaction with the

stationary phase compared to the flatter para-isomer.

Physical Characterization (Melting Point & IR)[2][3]
Melting Point (MP)[2][4]

Literature Context: While the para-isomer (4-bromo-4'-ethoxybenzophenone) melts at 131–

135 °C [2], ortho-substituted benzophenones typically exhibit lower melting points due to

crystal packing disruption caused by steric twist.

Expected Range:60 °C – 90 °C (Estimate based on 2-bromo-4'-methoxyacetophenone

analogs [3]).

Protocol: Use a capillary melting point apparatus with a ramp rate of 1 °C/min near the melt.

Infrared Spectroscopy (FT-IR)[2]
Sample Prep: KBr Pellet or ATR (Attenuated Total Reflectance).

Key Bands:

1650–1665 cm

:

Stretch (Conjugated ketone). Note: This is lower than non-conjugated ketones (~1715)
due to resonance.

1240–1260 cm

:

Asymmetric stretch (Aryl alkyl ether).
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~750 cm

: C-Br stretch (often obscured in fingerprint region, but distinct).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1292341#characterization-techniques-for-2-bromo-4-
ethoxybenzophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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